4-(Pyridin-2-ylsulfanyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWWZCAPLXRJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Organosulfur and Heterocyclic Chemistry
4-(Pyridin-2-ylsulfanyl)benzaldehyde is a quintessential example of a molecule that embodies the principles of both organosulfur and heterocyclic chemistry. Organosulfur compounds, which are organic compounds containing sulfur, are integral to many areas of chemical and medicinal science. nih.gov The sulfur atom in this compound, present as a thioether linkage, imparts specific electronic and steric properties that can influence the molecule's reactivity and potential biological activity.
Simultaneously, the compound is a member of the vast family of heterocyclic compounds. These are cyclic compounds containing at least one atom other than carbon within their ring structure. acs.org The pyridine (B92270) ring in this compound is a six-membered aromatic heterocycle containing one nitrogen atom. Heterocyclic compounds are of immense importance in medicinal chemistry, with a significant number of approved drugs featuring these scaffolds. nih.gov Their structural diversity and ability to engage in various intermolecular interactions make them privileged structures in drug discovery. crescentchemical.com
Significance of Pyridine and Benzaldehyde Moieties in Chemical Synthesis
The two primary structural components of 4-(Pyridin-2-ylsulfanyl)benzaldehyde, the pyridine (B92270) and benzaldehyde (B42025) moieties, are themselves cornerstones of modern organic synthesis, each contributing unique and valuable reactivity.
The pyridine ring is a fundamental building block in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. spectrabase.com Its nitrogen atom provides a site for protonation and coordination to metal centers, making it a versatile ligand in catalysis. The aromatic nature of the pyridine ring allows for various substitution reactions, enabling the introduction of diverse functional groups. epo.org
The benzaldehyde moiety is another critical functional group in organic chemistry. The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. nih.gov This reactivity makes benzaldehyde and its derivatives invaluable intermediates in the synthesis of a broad spectrum of more complex molecules. sigmaaldrich.com
The combination of these two moieties in a single molecule, as seen in this compound, creates a bifunctional scaffold with multiple reactive sites for further chemical modification and elaboration.
Research Trajectories of Sulfanyl Bridged Aromatic Compounds
Direct Synthesis Approaches
The direct formation of the thioether linkage in 4-(Pyridin-2-ylsulfanyl)benzaldehyde is a critical step, achievable through modern synthetic organic chemistry techniques.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a prominent method for the synthesis of diaryl thioethers. This approach typically involves the reaction of an electron-deficient aromatic ring with a nucleophile. In the context of this compound synthesis, this would involve the reaction of a pyridine (B92270) derivative activated towards nucleophilic attack with a benzaldehyde-containing thiol or vice versa.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. scispace.com This reactivity is enhanced by the presence of a good leaving group at these positions. A plausible SNAr strategy for the synthesis of this compound involves the reaction of 2-halopyridine, such as 2-fluoropyridine (B1216828) or 2-chloropyridine (B119429), with 4-mercaptobenzaldehyde (B142403) in the presence of a base. The reaction of 2-fluoropyridine is often faster than that of 2-chloropyridine. nih.gov The base, typically a non-nucleophilic one like potassium carbonate or a stronger base like sodium hydride, serves to deprotonate the thiol, forming a more potent thiolate nucleophile.
An analogous reaction has been reported for the synthesis of 4-((perfluoropyridin-yl)oxy)benzaldehydes, where pentafluoropyridine (B1199360) reacts with hydroxybenzaldehydes under basic conditions. rsc.org Similarly, the synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde has been achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde. While a specific protocol for this compound is not detailed in the provided search results, the general principles of SNAr reactions on pyridines strongly support this synthetic route. nih.govchemimpex.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Halopyridine (e.g., 2-Fluoropyridine) | 4-Mercaptobenzaldehyde | K₂CO₃, NaH, or other suitable base | DMF, DMSO, or other polar aprotic solvent | This compound |
| 2-Mercaptopyridine (B119420) | 4-Fluorobenzaldehyde | K₂CO₃, NaH, or other suitable base | DMF, DMSO, or other polar aprotic solvent | This compound |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-heteroatom bonds, including C-S bonds. nih.govrsc.org These reactions offer a versatile alternative to traditional methods and are often characterized by high yields and functional group tolerance. The synthesis of this compound can be envisioned through a palladium-catalyzed reaction between a pyridine derivative and a benzaldehyde (B42025) derivative.
Two main cross-coupling strategies could be employed:
Coupling of a 2-halopyridine with 4-mercaptobenzaldehyde: In this approach, a catalyst system, typically consisting of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, dppf), would be used to facilitate the reaction. A base is also required to activate the thiol.
Coupling of 2-mercaptopyridine with a 4-halobenzaldehyde: This is another viable route, where the roles of the coupling partners are reversed.
While the search results describe palladium-catalyzed C-N and C-C cross-coupling reactions involving pyridines, nih.govnih.gov and the general utility of such methods for C-S bond formation is well-established, a specific application for the synthesis of this compound was not found. However, the principles of reactions like the Buchwald-Hartwig amination can be extended to thiolation reactions. The catalytic cycle would involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to yield the diaryl sulfide and regenerate the catalyst. mdpi.com
| Pyridine Derivative | Benzaldehyde Derivative | Palladium Catalyst | Ligand | Base |
| 2-Halopyridine | 4-Mercaptobenzaldehyde | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, dppf | Cs₂CO₃, K₂CO₃ |
| 2-Mercaptopyridine | 4-Halobenzaldehyde | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, dppf | Cs₂CO₃, K₂CO₃ |
Synthetic Pathways to Key Intermediates
The efficient synthesis of this compound relies on the availability of its key precursors: 2-mercaptopyridine and an appropriately substituted benzaldehyde, such as 4-fluorobenzaldehyde.
2-Mercaptopyridine: This intermediate can be prepared through several established methods. A common route involves the reaction of 2-chloropyridine with a sulfur source. For instance, heating 2-chloropyridine with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis yields 2-mercaptopyridine.
4-Fluorobenzaldehyde: There are multiple synthetic routes to 4-fluorobenzaldehyde. One common industrial method is the halogen-exchange reaction (Halex process), where 4-chlorobenzaldehyde (B46862) is treated with a fluoride (B91410) source like potassium fluoride at high temperatures. Other methods include the direct fluorination of benzaldehyde, though this can sometimes lead to mixtures of isomers, and the oxidation of 4-fluorotoluene.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. For the nucleophilic aromatic substitution pathway, several parameters can be systematically varied. researchgate.net
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often effective for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.
Base: The strength and nature of the base are critical. A base that is strong enough to deprotonate the thiol without causing side reactions is ideal. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and, for more challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired by-products. Optimization studies often involve screening a range of temperatures to find the optimal balance.
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net
A systematic approach to optimization would involve varying one parameter at a time while keeping others constant, as illustrated in the hypothetical optimization table below for an SNAr reaction.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 65 |
| 2 | DMSO | K₂CO₃ | 80 | 12 | 72 |
| 3 | THF | K₂CO₃ | 80 | 12 | 58 |
| 4 | DMSO | Cs₂CO₃ | 80 | 12 | 80 |
| 5 | DMSO | Cs₂CO₃ | 100 | 6 | 85 |
| 6 | DMSO | Cs₂CO₃ | 120 (MW) | 0.5 | 92 |
Green Chemistry Principles in Synthesis Protocols
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, the development of catalyst-free or more efficient catalytic systems, and the reduction of energy consumption. nih.gov
Alternative Solvents: Efforts can be made to replace traditional polar aprotic solvents like DMF and DMSO, which have some toxicity concerns, with greener alternatives such as ionic liquids or even water, if the reactants have sufficient solubility.
Catalyst Efficiency: In the case of palladium-catalyzed cross-coupling, the use of highly active catalysts at low loadings minimizes the amount of residual metal in the final product and reduces waste. The development of reusable heterogeneous catalysts is also a key goal of green chemistry.
Energy Efficiency: As mentioned, microwave-assisted synthesis is an energy-efficient method that can significantly shorten reaction times. nih.gov Solvent-free reaction conditions, where the neat reactants are mixed, can also be explored to reduce solvent waste and simplify purification. rsc.org
Atom Economy: Synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, are preferred. Both SNAr and cross-coupling reactions can be designed to have high atom economy.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. The analysis of these bands allows for a detailed structural confirmation. jocpr.com
Aldehyde Group Vibrations: The most prominent feature of the aldehyde group is the intense C=O stretching vibration, which is expected in the region of 1700-1685 cm⁻¹. This frequency is characteristic of aromatic aldehydes where conjugation with the benzene (B151609) ring slightly lowers the energy of the carbonyl stretch compared to aliphatic aldehydes. vscht.cz The aldehyde C-H bond displays two characteristic, though weaker, stretching bands near 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. researchgate.net
Aromatic and Pyridine Ring Vibrations: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the benzene and pyridine rings give rise to a set of medium to strong bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the pyridine ring introduces C=N stretching vibrations, which are often coupled with the C=C vibrations in this region. researchgate.net
Thioether Linkage: The C-S stretching vibration of the thioether linkage is generally weak and appears in the fingerprint region, typically between 710-570 cm⁻¹. Its identification can sometimes be challenging due to overlap with other bands.
C-H Bending Vibrations: The spectrum is further defined by C-H in-plane and out-of-plane bending vibrations. Out-of-plane bending bands for the 1,4-disubstituted benzene ring are typically strong and found in the 850-800 cm⁻¹ range, providing clear evidence for the para-substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the pyridine and benzene rings. |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |
| Aldehyde C=O Stretch | 1700-1685 | Strong absorption due to the carbonyl group conjugated to the aromatic ring. vscht.cz |
| Aromatic C=C/C=N Stretch | 1600-1450 | Ring stretching vibrations of the benzene and pyridine moieties. researchgate.net |
| C-H Out-of-Plane Bend | 850-800 | Strong band indicating 1,4-disubstitution on the benzene ring. |
| C-S Stretch | 710-570 | Weak to medium absorption from the thioether (sulfide) linkage. |
FT-Raman spectroscopy serves as a valuable complement to FT-IR, as it provides information on vibrational modes that may be weak or inactive in the infrared spectrum. nih.gov For this compound, the FT-Raman spectrum would highlight several key features.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on both aromatic rings. |
| Aldehyde C=O Stretch | 1700-1685 | Carbonyl group stretch, typically weaker than in IR. |
| Aromatic Ring Breathing | 1000-990 | Symmetric ring stretching mode, often strong in Raman. |
| C-S Stretch | 710-570 | Thioether linkage vibration, potentially stronger than in IR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through ¹H, ¹³C, and two-dimensional techniques, a complete structural assignment of this compound can be achieved.
The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule.
Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to appear as a sharp singlet in the far downfield region, typically around δ 10.0 ppm. yale.edu Its singlet nature confirms the absence of adjacent protons.
Benzaldehyde Ring Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system. The two protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are expected to resonate further downfield (around δ 7.9 ppm) as a doublet. The two protons ortho to the sulfur atom (H-3, H-5) will appear as a doublet at a slightly higher field (around δ 7.5 ppm). Both doublets will exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.
Pyridine Ring Protons: The four protons on the pyridine ring will display distinct chemical shifts and coupling patterns. The proton adjacent to the nitrogen (H-6') is typically the most deshielded, appearing as a doublet of doublets. The other protons (H-3', H-4', H-5') will resonate in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts and multiplicities determined by ortho, meta, and para coupling constants.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 (CHO) | ~10.0 | Singlet (s) | N/A |
| H-6' | ~8.4 | Doublet of Doublets (dd) | ~5 (ortho), ~2 (meta) |
| H-2, H-6 | ~7.9 | Doublet (d) | ~8-9 (ortho) |
| H-4' | ~7.7 | Triplet of Doublets (td) | ~8 (ortho), ~2 (meta) |
| H-3, H-5 | ~7.5 | Doublet (d) | ~8-9 (ortho) |
| H-3' | ~7.3 | Doublet of Triplets (dt) | ~8 (ortho), ~1 (para) |
| H-5' | ~7.1 | Doublet of Doublets (ddd) | ~8 (ortho), ~5 (ortho), ~1 (meta) |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic nature.
Aldehyde Carbonyl: The carbon of the aldehyde group (C-7) is the most deshielded carbon in the molecule, with a characteristic chemical shift expected around δ 191-192 ppm. docbrown.info
Aromatic Carbons: The ten aromatic carbons (six on the benzene ring and four on the pyridine ring, plus two quaternary carbons linking the rings to the sulfur and aldehyde groups) will resonate in the δ 120-160 ppm region. The quaternary carbon of the pyridine ring attached to the sulfur (C-2') is expected to be significantly downfield. The carbon attached to the aldehyde group (C-1) and the carbon attached to the sulfur on the benzaldehyde ring (C-4) will also be distinguishable as quaternary carbons, often showing lower intensity. The chemical shifts of the protonated carbons will reflect the electron-donating or -withdrawing effects of the substituents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |
| C-7 (C=O) | ~191.5 | Aldehyde Carbonyl |
| C-2' | ~157.0 | Pyridine carbon attached to sulfur (quaternary) |
| C-4 | ~145.0 | Benzene carbon attached to sulfur (quaternary) |
| C-6' | ~149.5 | Pyridine carbon adjacent to nitrogen |
| C-4' | ~137.0 | Pyridine carbon |
| C-1 | ~135.5 | Benzene carbon attached to CHO (quaternary) |
| C-2, C-6 | ~130.5 | Benzene carbons ortho to CHO |
| C-3, C-5 | ~129.0 | Benzene carbons ortho to S |
| C-3' | ~125.0 | Pyridine carbon |
| C-5' | ~121.0 | Pyridine carbon |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive assignment of complex structures like this compound. science.gov
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show clear cross-peaks between adjacent protons on the benzaldehyde ring (H-2/6 with H-3/5) and trace the connectivity around the pyridine ring (e.g., H-3' to H-4', H-4' to H-5', H-5' to H-6'). This confirms the integrity of the individual ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). epfl.ch By mapping the known proton assignments from the ¹H NMR spectrum onto the ¹³C spectrum, HSQC allows for the unambiguous assignment of all protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the molecular fragments by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com Key correlations would include:
The aldehyde proton (H-7) showing cross-peaks to the carbonyl carbon (C-7) and the aromatic carbons C-1 and C-2/6, confirming the attachment of the aldehyde group.
Protons on the benzaldehyde ring (H-3/5) correlating to the pyridine carbon C-2' through the sulfur atom, providing definitive proof of the thioether linkage between the two aromatic rings.
Protons on the pyridine ring (e.g., H-3') correlating to the quaternary carbon C-2', confirming the substitution pattern on the pyridine ring.
Together, these spectroscopic methods provide a comprehensive and unequivocal elucidation of the molecular structure of this compound, from its fundamental functional groups to its detailed atomic connectivity.
Therefore, it is not possible to provide thorough, informative, and scientifically accurate content with detailed research findings and data tables for the requested sections. Generating such an article would require speculation or the use of data from analogous but distinct compounds, which would be scientifically inaccurate and fall outside the strict scope of the user's request to focus solely on this compound.
For a comprehensive analysis as outlined, the compound would need to be synthesized and subjected to the following experimental techniques:
UV-Vis Absorption Spectroscopy: This would involve dissolving the compound in various solvents to record its absorption spectra, identifying the wavelengths of maximum absorption (λmax), and determining molar absorptivity coefficients. These data would provide insights into the electronic transitions within the molecule.
Mass Spectrometry: This analysis would confirm the molecular weight of the compound (calculated as 215.28 g/mol ) by identifying the molecular ion peak (M+). sigmaaldrich.com Further fragmentation analysis would reveal the characteristic breakdown pattern of the molecule, helping to confirm its structure by identifying fragment ions corresponding to the loss of groups such as the aldehyde (-CHO), the pyridyl ring, or the sulfide linker.
X-ray Crystallography: This technique would require growing a suitable single crystal of the compound. Subsequent X-ray diffraction analysis would determine its precise three-dimensional atomic arrangement in the solid state, providing definitive data on bond lengths, bond angles, and intermolecular interactions.
Without access to peer-reviewed research presenting this primary data for this compound, the requested article sections cannot be completed.
Computational and Theoretical Investigations of 4 Pyridin 2 Ylsulfanyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This method calculates the electron density to determine the ground-state energy, from which parameters like bond lengths, bond angles, and dihedral angles are derived.
For a molecule like 4-(Pyridin-2-ylsulfanyl)benzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict the most energetically favorable conformation. researchgate.netjocpr.com The optimization process would reveal the planarity between the benzaldehyde (B42025) and pyridine (B92270) rings, influenced by the sulfur bridge. Studies on similar structures, such as 4-(2-Pyridyl)benzaldehyde, have utilized this method to determine optimized structural parameters, showing that the molecule belongs to the Cs point group symmetry. jocpr.com Such calculations for this compound would be crucial for understanding its steric and electronic properties, which underpin its reactivity and interactions.
Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is illustrative and based on typical values for similar molecular structures, as specific data for this compound is not available in the searched literature.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-S (Aryl) | ~1.77 Å |
| Bond Length | C-S (Pyridyl) | ~1.78 Å |
| Bond Angle | C-S-C | ~103° |
| Dihedral Angle | C-C-S-C | ~85° |
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the vibrational modes of the molecule, researchers can assign specific peaks in the experimental spectra to particular molecular motions, such as stretching, bending, or torsional modes.
For this compound, computational methods would predict the frequencies of characteristic vibrations, including the C=O stretch of the aldehyde group, C-S stretches of the thioether bridge, and various aromatic C-H and C=C vibrations. solidstatetechnology.us Studies on related benzaldehyde derivatives show that DFT calculations can yield vibrational frequencies that are in good agreement with experimental data, although a scaling factor is often applied to correct for anharmonicity and basis set limitations. mdpi.comresearchgate.net For instance, the carbonyl group (C=O) stretching vibration in benzaldehydes is typically observed in the region of 1640-1920 cm⁻¹ and is a key feature for comparison. solidstatetechnology.us
Table 2: Comparison of Key Vibrational Frequencies (Hypothetical) This table illustrates the type of data generated in such a study. Specific experimental and calculated frequencies for this compound are not available in the searched literature.
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | ~1700 | ~1725 | Carbonyl Stretch |
| ν(C-S) | ~700 | ~710 | Thioether Stretch |
| ν(C-H) aromatic | ~3050 | ~3065 | Aromatic C-H Stretch |
| β(C-H) | ~1160 | ~1170 | In-plane C-H Bend |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netjocpr.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. conicet.gov.ar For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the sulfur atom, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde moiety. The energy gap would provide insight into the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.netresearchgate.net
Table 3: Frontier Molecular Orbital Properties (Illustrative) Specific calculated energies for this compound are not present in the searched literature. The values are representative of similar aromatic compounds.
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -2.1 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.1 | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors represent different electrostatic potential values: red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the aldehyde group and hydrogens on the aromatic rings would show a positive potential (blue), indicating them as sites susceptible to nucleophilic attack. uni-muenchen.de This analysis is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs. This method is particularly useful for studying hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT). nih.gov
The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. In this compound, NBO analysis could reveal significant charge delocalization from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of the aromatic rings. researchgate.net This analysis helps to rationalize the molecule's stability, geometry, and electronic properties by providing a quantitative measure of electron delocalization effects. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. benasque.org It is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions, their corresponding wavelengths (λ), and their intensities (oscillator strengths, f). jocpr.comprinceton.edu
For this compound, TD-DFT calculations would predict the absorption maxima in its UV-Vis spectrum. These transitions are typically characterized by the movement of electron density from occupied to unoccupied orbitals, such as π → π* or n → π* transitions. researchgate.net The results would likely show transitions corresponding to intramolecular charge transfer from the pyridylsulfanyl donor part to the benzaldehyde acceptor part. Comparing the calculated spectrum with experimental data helps to validate the computational method and provides a detailed understanding of the molecule's photophysical properties. researchgate.netjocpr.com
Table 4: Theoretical Electronic Transitions (Illustrative) This table presents a hypothetical TD-DFT output. Specific calculated transitions for this compound are not available in the searched literature.
| Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 315 | 0.45 | HOMO -> LUMO | π -> π* (ICT) |
| 270 | 0.21 | HOMO-1 -> LUMO | π -> π |
| 245 | 0.15 | HOMO -> LUMO+1 | π -> π |
Theoretical Studies of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational chemistry plays a vital role in the design and screening of new NLO materials by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. mdpi.comresearchgate.net
Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. researchgate.net this compound fits this structural motif, with the pyridylsulfanyl group acting as a donor and the benzaldehyde group as an acceptor. Theoretical calculations would quantify its NLO properties, providing an initial assessment of its potential for use in NLO applications. For comparison, these values are often benchmarked against standard NLO materials like urea. researchgate.netmdpi.com
Thermodynamic Property Calculations
Computational chemistry provides a powerful avenue for investigating the thermodynamic properties of molecules like this compound. These theoretical calculations can offer valuable insights into the stability, reactivity, and spontaneity of chemical processes involving the compound. The primary thermodynamic properties of interest include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Theoretical calculations of these properties are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can model the electronic structure of the molecule. From the optimized molecular geometry and vibrational frequencies, it is possible to derive the thermodynamic functions.
In the absence of specific published data for this compound, a representative table below illustrates how such data would typically be presented. The values in this table are hypothetical and serve only as a structural example.
Table 1: Hypothetical Calculated Thermodynamic Properties of this compound
| Thermodynamic Property | Symbol | Hypothetical Value | Units |
|---|---|---|---|
| Enthalpy of Formation | ΔH | Value Not Available | kJ/mol |
| Standard Entropy | S° | Value Not Available | J/(mol·K) |
The determination of these values is crucial for predicting the behavior of this compound in chemical reactions. For instance, a negative Gibbs free energy of formation would indicate that the compound is stable with respect to its constituent elements. Furthermore, these calculated properties can be used to predict reaction enthalpies, entropies, and equilibrium constants for reactions involving this molecule, providing a deeper understanding of its chemical reactivity.
Reactivity and Chemical Transformations of 4 Pyridin 2 Ylsulfanyl Benzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for a multitude of chemical reactions, including condensations, oxidations, and reductions.
The aldehyde functional group of 4-(Pyridin-2-ylsulfanyl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various organic compounds and ligands for metal complexes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Similarly, condensation with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. These derivatives are of significant interest due to their coordination chemistry and potential biological activities. The reaction involves the nucleophilic addition of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Typically refluxing in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes with acid catalysis. |
| Thiosemicarbazide | Thiosemicarbazone | Often carried out in refluxing ethanol, sometimes with a few drops of acid catalyst. |
The aldehyde moiety can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of this compound to 4-(pyridin-2-ylsulfanyl)benzoic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant may depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, [4-(pyridin-2-ylsulfanyl)phenyl]methanol, is typically accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups. The reaction is generally carried out in an alcoholic solvent like methanol or ethanol at room temperature. rsc.org
| Transformation | Product | Typical Reagents |
|---|---|---|
| Oxidation | 4-(Pyridin-2-ylsulfanyl)benzoic acid | KMnO₄, H₂CrO₄, Ag₂O |
| Reduction | [4-(Pyridin-2-ylsulfanyl)phenyl]methanol | NaBH₄ |
Modifications of the Pyridine (B92270) Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.com However, nucleophilic aromatic substitution (SNAr) is more favorable, particularly at the 2- and 4-positions relative to the ring nitrogen. quora.com The presence of the sulfanyl (B85325) group at the 2-position can influence the regioselectivity of these reactions. Reactions involving the pyridine nitrogen, such as N-oxidation or quaternization, are also possible.
Transformations Involving the Sulfanyl Linkage
The sulfanyl (thioether) linkage is susceptible to both oxidation and reduction.
Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation to the sulfoxide is typically achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. Further oxidation to the sulfone can be accomplished with stronger oxidizing agents or by using an excess of the oxidant. nih.govchemrxiv.org
Reduction/Cleavage: The carbon-sulfur bond can be cleaved under certain reductive conditions. For instance, treatment with reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenation under forcing conditions can lead to the cleavage of the pyridyl-sulfur bond.
Synthesis of Advanced Organic Intermediates
This compound serves as a versatile building block for the synthesis of more complex organic molecules and heterocyclic systems. For example, its derivatives can be used in palladium-catalyzed cross-coupling reactions. acs.org The aldehyde functionality allows for its incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of novel heterocyclic compounds. researchgate.netresearchgate.netmdpi.comsciforum.net
Coordination Chemistry of 4 Pyridin 2 Ylsulfanyl Benzaldehyde As a Ligand
Metal Complexation Studies with Transition Metals
Detailed studies on the complexation of 4-(pyridin-2-ylsulfanyl)benzaldehyde with a wide range of transition metals are not extensively reported in the current chemical literature. The presence of both a soft sulfur donor and a borderline hard/soft nitrogen donor suggests that this ligand could coordinate to a variety of transition metals. However, specific research articles detailing the synthesis and characterization of such complexes are scarce. For related compounds, studies have shown that the pyridine (B92270) nitrogen and thioether sulfur can act as a bidentate chelating ligand, but this has not been explicitly demonstrated for this compound.
Ligand Binding Modes and Coordination Geometries
The potential binding modes of this compound are predicted to be versatile due to its multiple donor sites. It could theoretically act as a monodentate ligand through either the pyridine nitrogen or the thioether sulfur. More likely, it would function as a bidentate N,S-chelating ligand, forming a stable five-membered ring with a metal center. The benzaldehyde (B42025) group could also participate in coordination, particularly the carbonyl oxygen, potentially leading to tridentate coordination or bridging behavior in polynuclear complexes.
While specific crystal structures for transition metal complexes of this compound are not widely available, a crystal structure has been reported for a platinum(II) complex of the closely related ligand, 4-(pyridin-2-yl)benzaldehyde. In this complex, the ligand coordinates to the platinum center in a bidentate fashion through the pyridine nitrogen and a carbon atom of the phenyl ring, demonstrating a cyclometalated binding mode. This suggests that C-H activation of the benzaldehyde-bearing ring is a possible coordination pathway, although the presence of the thioether linkage in the target compound could significantly influence this reactivity.
Synthesis and Characterization of Metal-Organic Coordination Compounds
The synthesis of metal-organic coordination compounds involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would rely on a suite of standard analytical techniques.
| Characterization Technique | Expected Information |
| Infrared (IR) Spectroscopy | Shifts in the C=N stretching frequency of the pyridine ring and the C-S stretching frequency upon coordination to a metal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyridine and benzaldehyde protons upon complexation. |
| UV-Vis Spectroscopy | Observation of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. |
| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and packing arrangements. |
Without published reports on the synthesis and characterization of such complexes, detailed data remains unavailable.
Supramolecular Assemblies Involving Metal-Ligand Interactions
The bifunctional nature of this compound makes it a promising candidate for the construction of supramolecular assemblies. The pyridine and thioether groups can chelate to a metal center, while the aldehyde functionality on the periphery could direct further intermolecular interactions, such as hydrogen bonding or the formation of imines, to build up larger architectures. This could lead to the formation of discrete metallacycles, coordination polymers, or metal-organic frameworks (MOFs). However, there are currently no specific examples in the literature of supramolecular assemblies constructed using this compound as the primary building block. The principles of supramolecular chemistry suggest that the combination of directional metal-ligand bonds and other non-covalent interactions could lead to predictable and well-defined structures.
Influence of Coordination on Electronic and Photophysical Properties
The coordination of this compound to a transition metal is expected to significantly alter its electronic and photophysical properties. Coordination can lead to the emergence of new electronic transitions, such as MLCT or LMCT bands, which are often observed in the UV-visible region. These transitions can give rise to interesting photophysical phenomena, including luminescence.
For analogous systems involving pyridine-thioether ligands, coordination to heavy metal ions has been shown to induce phosphorescence. The emission properties, such as wavelength and quantum yield, would be highly dependent on the nature of the metal ion, the coordination geometry, and the rigidity of the resulting complex. However, specific experimental data on the electronic absorption, emission spectra, and excited-state dynamics for complexes of this compound are not available in the current body of scientific literature. Theoretical studies could provide insights into these properties, but such investigations have not yet been reported.
Q & A
Q. What synthetic routes are available for 4-(Pyridin-2-ylsulfanyl)benzaldehyde, and how can reaction efficiency be improved?
A nucleophilic aromatic substitution reaction is commonly employed, using 4-fluorobenzaldehyde and pyridin-2-ylthiol in dimethyl sulfoxide (DMSO) with anhydrous potassium carbonate under reflux. Optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde to thiol), extending reaction times (8–12 hours), and maintaining temperatures between 80–100°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. This method mirrors protocols for analogous thioether benzaldehydes .
Q. What are the critical physicochemical properties to consider during experimental handling?
The compound is expected to exhibit limited aqueous solubility due to its aromatic and hydrophobic moieties. Solubility screening in DMSO, ethanol, or chloroform is recommended. The aldehyde group is sensitive to oxidation and light; storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is advised. Stability assessments under varying pH (2–12) and thermal conditions (25–60°C) should precede long-term studies, as demonstrated for structurally related aldehydes .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm aldehyde proton (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons.
- FT-IR : C=O stretch (~1700 cm⁻¹) and C-S vibration (~650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (theoretical [M+H]⁺ = 230.0582). Cross-validation with X-ray crystallography (using SHELX for refinement) resolves ambiguities in solid-state structures .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data for derivatives of this compound?
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Strategies include:
- Re-running density functional theory (DFT) calculations with implicit solvent models (e.g., SMD for DMSO).
- Employing 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
- Validating tautomeric forms via variable-temperature NMR, as applied in thiazolidine derivative studies .
Q. What experimental design principles apply to kinetic studies of nucleophilic additions involving this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Kinetic Monitoring : Employ UV-Vis spectroscopy (λ = 270–300 nm for aldehyde depletion) or aliquot quenching with GC-MS analysis.
- Control Experiments : Compare reactivity with 4-hydroxybenzaldehyde to isolate electronic effects of the pyridinylsulfanyl substituent .
Q. How can researchers optimize the synthesis of thiazolidine derivatives from this compound?
Condensation with cysteine or other aminothiols in aqueous buffer (pH 4–6) at 37°C yields thiazolidine products. Reaction progress is monitored via HPLC (C18 column, acetonitrile/water mobile phase). For low yields, introduce microwave-assisted synthesis (50–80°C, 30 min) or catalyst screening (e.g., Lewis acids), as detailed in non-enzymatic cyclization studies .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent Screening : Test slow evaporation in ethanol/water or DCM/hexane mixtures.
- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-(2-pyridyl)benzaldehyde).
- Cryocrystallography : For thermally unstable crystals, use liquid nitrogen cooling during data collection. Refinement with SHELXL ensures accurate bond-length precision (σ < 0.002 Å) .
Methodological Notes
- Safety Protocols : Handle aldehydes in fume hoods with nitrile gloves; avoid prolonged skin contact due to potential irritancy (refer to GHS guidelines for benzaldehyde analogs) .
- Data Validation : Cross-check melting points (literature vs. experimental) and HPLC retention times to confirm compound identity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
